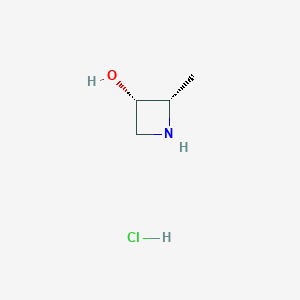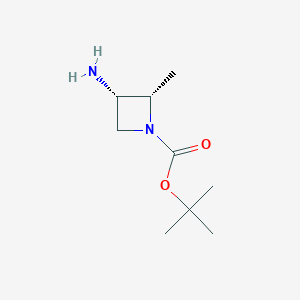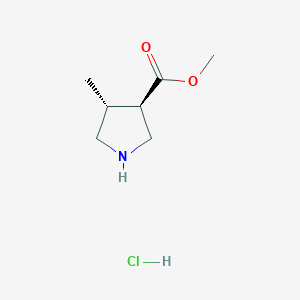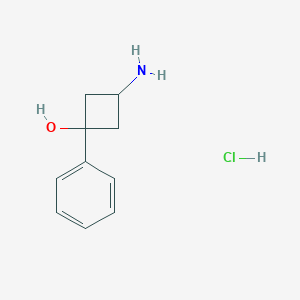
(2S,3S)-2-methylazetidin-3-ol hydrochloride
概要
説明
The compound “(2S,3S)-2-methylazetidin-3-ol hydrochloride” belongs to a class of organic compounds known as azetidines . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom . The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of a related compound, (-) (2S,3S)-1-dimethylamino-3- (3-methoxyphenyl)-2-methyl pentan-3-ol, involves reductive cyclization under microwave irradiation .Molecular Structure Analysis
The molecular structure of a compound like “(2S,3S)-2-methylazetidin-3-ol hydrochloride” can be determined using techniques such as X-ray diffraction analysis . The (2S,3S) notation is determined by applying the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis
Chemical reactions involving similar compounds can be complex . The reactions often involve changes in the chiral centers, leading to the formation of different stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(2S,3S)-2-methylazetidin-3-ol hydrochloride” would depend on its specific structure. Factors such as bond lengths, bond angles, and the presence of functional groups would influence its properties.科学的研究の応用
Dopamine Receptor Agonists and Antagonists in Behavioral Studies
Role of Dopamine Receptors in Mediating Reward : A study investigated the involvement of D1 and D2 receptors in the nucleus accumbens in reinforcement processes. It was found that concurrent activation of D1- and D2-type receptors had a cooperative effect on dopamine-mediated reward processes, suggesting a complex interplay between these receptor types in the brain's reward system (Ikemoto et al., 1997).
Dopaminergic Agents on Ethanol Intake : Another study assessed the impact of various dopaminergic agents on ethanol consumption in rats, highlighting the roles of dopamine D1 and D2/D3 receptors in modulating ethanol intake and preference. This research underscores the potential of targeting specific dopamine receptor subtypes for modifying substance use behaviors (Silvestre et al., 1996).
Dopamine Receptor Antagonists and Morphine Sensitization : Research examining the effects of selective dopamine receptor antagonists on the initiation and expression of sensitization to the locomotor-stimulating effects of morphine revealed that dopamine receptor stimulation might be involved in the expression, but not the development, of morphine sensitization. This finding contributes to understanding the neurobiological mechanisms underlying drug sensitization and tolerance (Jeziorski & White, 1995).
Dopamine D1 Receptors in Reserpine-Treated Mice : A study on the behavioral role of dopamine D1 receptors in mice treated with reserpine, a drug that depletes dopamine levels, found that D1 receptor stimulation influenced motor behavior. The research suggested that D1 receptors play a significant role in modulating motor activities, especially in conditions of dopamine depletion (Starr & Starr, 1987).
作用機序
Target of Action
The primary target of (2S,3S)-2-methylazetidin-3-ol hydrochloride is the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter .
Mode of Action
(2S,3S)-2-methylazetidin-3-ol hydrochloride acts as an inhibitor of both DAT and NET . By binding to these transporters, it prevents the reuptake of dopamine and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to prolonged neurotransmitter action on the post-synaptic neuron, enhancing the signal transmission .
Biochemical Pathways
The inhibition of DAT and NET affects the dopaminergic and noradrenergic pathways respectively . The increased concentration of dopamine and norepinephrine in the synaptic cleft can enhance the activation of post-synaptic neurons in these pathways . This can lead to various downstream effects depending on the specific neural circuits involved .
Pharmacokinetics
Its solubility in dmso suggests that it may have good absorption and distribution profiles . The metabolism and excretion of this compound remain to be elucidated.
Result of Action
The inhibition of DAT and NET by (2S,3S)-2-methylazetidin-3-ol hydrochloride can lead to enhanced dopaminergic and noradrenergic signaling . This can result in various molecular and cellular effects, potentially including mood elevation and increased alertness .
Safety and Hazards
将来の方向性
The future research directions for a compound like “(2S,3S)-2-methylazetidin-3-ol hydrochloride” could involve exploring its potential applications in various fields, such as medicine or materials science . Further studies could also focus on improving the synthesis methods or understanding its mechanism of action .
特性
IUPAC Name |
(2S,3S)-2-methylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWXJFDIRONLQP-MMALYQPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-methylazetidin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B3393250.png)
![Trans-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate](/img/structure/B3393258.png)
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3393265.png)



![(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid](/img/structure/B3393286.png)
![ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B3393296.png)

![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B3393313.png)